molecular formula C8H7ClF2O2S B1433550 [4-(Difluoromethyl)phenyl]methanesulfonyl chloride CAS No. 1211518-37-4

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride

Cat. No.: B1433550
CAS No.: 1211518-37-4
M. Wt: 240.66 g/mol
InChI Key: VKSCZUPWXLIQFV-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H7ClF2O2S It is a sulfonyl chloride derivative, characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a methanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethyl)phenyl]methanesulfonyl chloride typically involves the reaction of [4-(Difluoromethyl)phenyl]methanol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{C8H7F2OH} + \text{SOCl2} \rightarrow \text{C8H7ClF2O2S} + \text{HCl} + \text{SO2} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)phenyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfone derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (room temperature to 80°C) in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents at low temperatures (-78°C to 0°C).

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents at room temperature to 50°C.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfones: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Chemistry

In chemistry, [4-(Difluoromethyl)phenyl]methanesulfonyl chloride is used as a building block for the synthesis of various organosulfur compounds. It serves as a precursor for sulfonamide and sulfone derivatives, which are valuable intermediates in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Sulfonamide and sulfone derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)phenyl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives through substitution reactions. The difluoromethyl group can influence the reactivity and stability of the compound, affecting its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

    [4-Methylphenyl]methanesulfonyl chloride: Contains a methyl group instead of a difluoromethyl group.

    [4-Chloromethylphenyl]methanesulfonyl chloride: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in [4-(Difluoromethyl)phenyl]methanesulfonyl chloride imparts unique electronic and steric properties compared to its analogues. This can influence its reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound in various applications.

Properties

IUPAC Name

[4-(difluoromethyl)phenyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSCZUPWXLIQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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